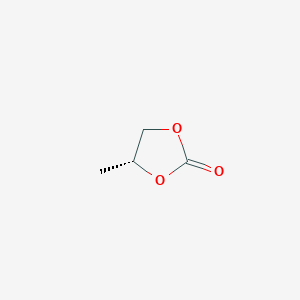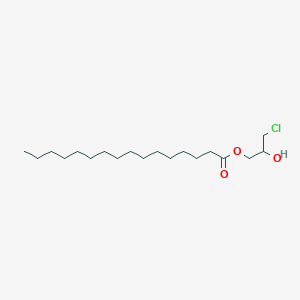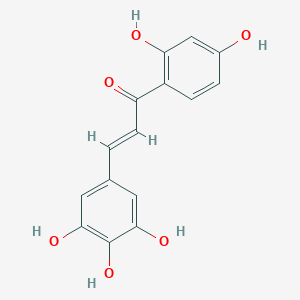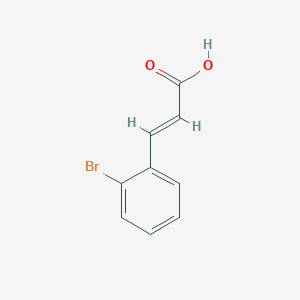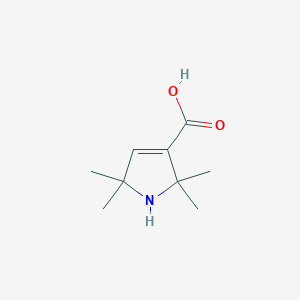
Acide 2,2,5,5-tétraméthyl-2,5-dihydro-1H-pyrrole-3-carboxylique
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a unique organic compound characterized by its highly substituted pyrrole ring. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nitroxide radicals and other pyrrole derivatives.
Biology: Employed in the study of enzyme mechanisms and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of varying dosages of 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon under a hydrogen atmosphere. The reaction is carried out at room temperature and atmospheric pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroxide radicals.
Reduction: It can be reduced to yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used to facilitate substitution reactions.
Major Products
Oxidation: The major product is often a nitroxide radical.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
- 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl
- MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate)
Uniqueness
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its highly substituted pyrrole ring, which imparts significant stability and distinct reactivity. Unlike its analogs, this compound is particularly useful as a precursor for nitroxide radicals and as a spin label in EPR spectroscopy, making it invaluable in both chemical and biological research.
Propriétés
IUPAC Name |
2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(2)5-6(7(11)12)9(3,4)10-8/h5,10H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOIHPZSNFLRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can derivatives of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid be used in molecular imaging?
A1: Derivatives like 1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (TOPCA) have shown promise as contrast agents in Overhauser-enhanced MRI (OMRI). [] This technique relies on the interaction between the free radical in TOPCA and water protons in tissues. This interaction enhances the MRI signal, allowing for the detection of low-concentration species and potentially enabling the visualization of specific biological processes. []
Q2: Does modifying 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid impact its biological activity?
A2: Yes, modifications to the 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid structure can significantly alter its properties. For instance, coupling it with verapamil, a calcium channel blocker, creates a new molecule (H-3010) with combined benefits. [] While verapamil exhibits antiarrhythmic properties, the addition of the 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid moiety introduces antioxidant capabilities. This modification significantly enhances the protection against ischemia/reperfusion injury in cardiac tissue compared to verapamil alone. [] This highlights the potential for tailoring the molecule's effects through structural modifications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


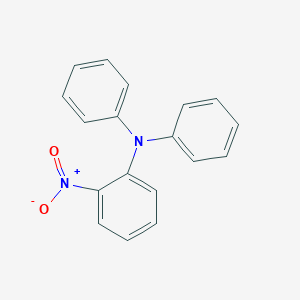





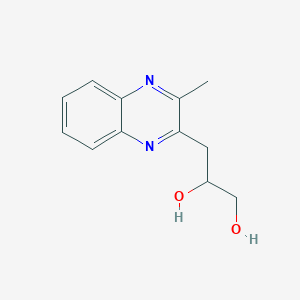
![(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B16676.png)
